
5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity. Isoxazole derivatives have been widely studied for their diverse pharmacological activities and their use in various chemical syntheses .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine, leading to the formation of 2-(3-aryl-4-methylisoxazol-5-yl)phenols . Another approach for synthesizing isoxazole-linked compounds includes the reaction of alkyl(isoxazolylmethoxyphenyl)tetrazoles with chloromethyl isoxazoles to produce high yields of the desired products . These methods highlight the versatility and regioselectivity in the synthesis of isoxazole derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the structure of a related molecule, 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol, was determined using X-ray single-crystal diffraction, which revealed its crystallization in the monoclinic space group . Similarly, the molecular geometry, vibrational frequencies, and chemical shift values can be calculated using quantum chemical methods, such as Hartree–Fock and density functional theory, which can provide insights into the electronic structure of the compound .
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The isoxazole ring can undergo nucleophilic substitution reactions, and the phenolic OH group can be involved in the formation of hydrogen bonds and other interactions . The reactivity of such compounds can be further explored through experimental and theoretical studies to understand their behavior in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be quite diverse. These properties can be influenced by the substituents on the isoxazole ring and the phenol moiety. For example, the presence of methoxy and ethoxy groups can affect the solubility, melting point, and boiling point of the compound. Additionally, the electronic structure of the molecule, including the molecular electrostatic potential and frontier molecular orbitals, can be studied to predict its reactivity and interaction with other molecules . Theoretical calculations can also provide information on the thermodynamic properties and the first hyperpolarizability, which is an indicator of the nonlinear optical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally related to 5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol, such as imino-4-methoxyphenol thiazole-derived Schiff bases, focuses on synthesis and spectral characterization. These compounds, including derivatives like 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol, are synthesized through condensation processes and characterized using techniques like UV-visible, 1H, 13C-NMR, and MS. The molecular structures are confirmed through these analyses, and the optimized structures are obtained using simulation software (Vinusha et al., 2015).
Antimicrobial Activity
The synthesized compounds from the aforementioned studies have been tested for their antimicrobial properties against various bacterial and fungal species. For example, the compounds demonstrate moderate activity against bacteria such as E. coli and R. solanacearum and fungi like F. oxysporum and A. niger. The antimicrobial efficacy varies among the compounds, with some showing significant inhibition compared to others (Vinusha et al., 2015).
Molecular Docking and Quantum Chemical Calculations
Studies on related compounds, like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, involve molecular docking and quantum chemical calculations to understand their molecular structure and interactions. These analyses include DFT calculations, vibrational spectra assignments, and examination of molecular parameters like bond lengths and angles. Such studies are essential for assessing the biological effects and potential applications of these compounds (Viji et al., 2020).
Antioxidant Activity
Research on phenolic compounds, including those related to 5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol, extends to their antioxidant properties. For instance, compounds isolated from the Protea hybrid 'Susara' have been studied for their phenolic contents and antioxidant activities. These studies highlight the potential of such compounds in various applications, including food preservation, pharmaceuticals, and cosmetics (León et al., 2014).
Structural and Functional Analyses
Further research involves exploring the structural and functional aspects of related compounds, such as their conformational analyses, tautomerism, and interaction with proteins like Bovine Serum Albumin (BSA). These studies provide insights into the molecular stabilities and binding affinities of the compounds, which are crucial for their potential applications in fields like medicinal chemistry and biochemistry (Ghosh et al., 2016).
Eigenschaften
IUPAC Name |
5-ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-23-13-9-10-14(16(21)11-13)19-18(12(2)20-24-19)15-7-5-6-8-17(15)22-3/h5-11,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWXDNCCNSPAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)
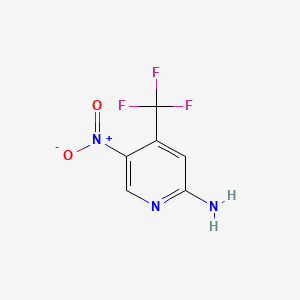
![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)
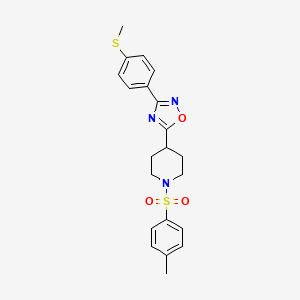
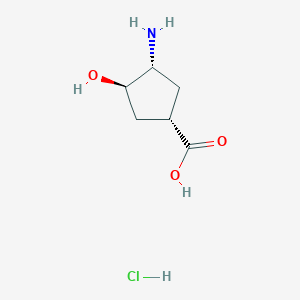
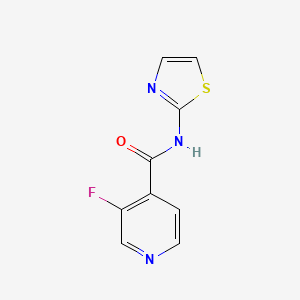



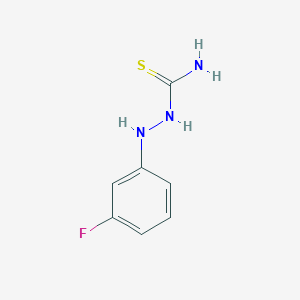
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)
![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2511040.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2511042.png)